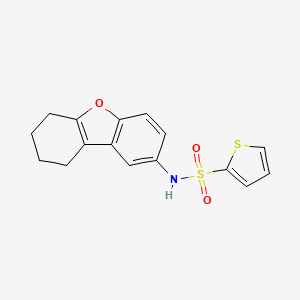

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide , often referred to as TNF , is a synthetic compound with a molecular formula of C22H19NO3S . It has drawn significant attention in the field of chemical research due to its unique properties and potential applications 1.

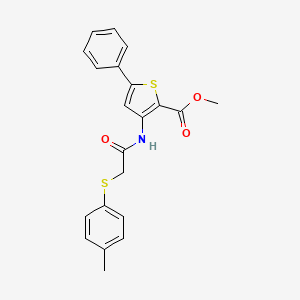

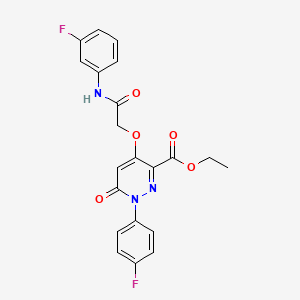

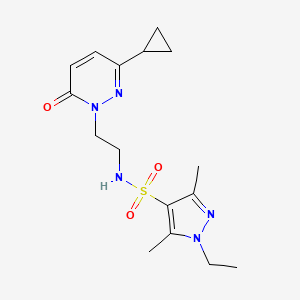

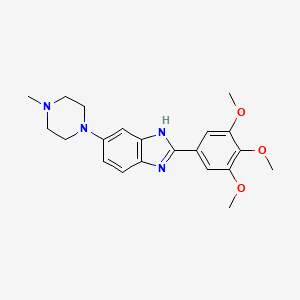

Molecular Structure Analysis

The molecular structure of TNF consists of a thiophene ring fused with a tetrahydrodibenzofuran ring . The sulfonamide group is attached to the thiophene ring. The arrangement of atoms and functional groups within TNF significantly influences its properties and reactivity.

Chemical Reactions Analysis

TNF can participate in various chemical reactions, including substitution, oxidation, and reduction processes. Researchers have investigated its behavior under different conditions, exploring its reactivity toward other molecules, metal ions, and solvents. These reactions provide insights into its potential applications.

Physical And Chemical Properties Analysis

- Solubility : TNF’s solubility varies depending on the solvent. It is sparingly soluble in water but dissolves readily in organic solvents.

- Melting Point : The melting point of TNF is within a specific range, which can be determined experimentally.

- UV-Vis Absorption : TNF exhibits characteristic absorption bands in the UV-Vis spectrum due to its conjugated system.

- Stability : TNF’s stability under different conditions (temperature, pH, light) impacts its shelf life and practical use.

Safety And Hazards

- Toxicity : Assessments of TNF’s toxicity are crucial. Researchers must evaluate its impact on living organisms, including acute and chronic effects.

- Handling Precautions : Proper handling procedures, protective equipment, and disposal methods should be established to minimize risks during synthesis and experimentation.

Direcciones Futuras

- Biological Applications : Investigate TNF’s potential as a chemosensor for specific ions or biomolecules.

- Medicinal Chemistry : Explore modifications to enhance its pharmacological properties.

- Materials Science : Assess TNF’s suitability for optoelectronic devices, sensors, or catalysts.

Propiedades

IUPAC Name |

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c18-22(19,16-6-3-9-21-16)17-11-7-8-15-13(10-11)12-4-1-2-5-14(12)20-15/h3,6-10,17H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUDJITXCAQVEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)

![2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B2962800.png)

![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2962803.png)

![4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2962804.png)

![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)